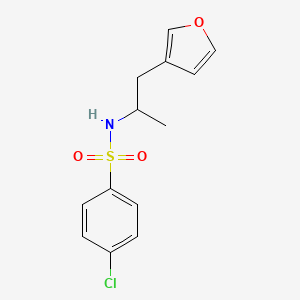

4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S/c1-10(8-11-6-7-18-9-11)15-19(16,17)13-4-2-12(14)3-5-13/h2-7,9-10,15H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYQIMKIVUXTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Introduction of the chloro group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents like thionyl chloride or sulfuryl chloride.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Amines or other reduced products.

Substitution: New derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. The furan ring may also contribute to the compound’s biological activity by interacting with various cellular components.

Comparison with Similar Compounds

Comparison with Antidiabetic Sulfonamides

Chlorpropamide (4-chloro-N-(propylcarbamoyl)benzenesulfonamide)

- Structural Differences : Chlorpropamide substitutes the furan-propan-2-yl group with a propylcarbamoyl chain .

- Activity : Chlorpropamide is a first-generation sulfonylurea antidiabetic agent that stimulates insulin secretion. In contrast, the furan-containing derivative may exhibit reduced hypoglycemic activity but improved CNS effects (e.g., sedation) due to the furan’s lipophilicity .

- Data :

| Property | Chlorpropamide | Target Compound |

|---|---|---|

| Substituent | Propylcarbamoyl | Furan-3-yl-propan-2-yl |

| Molecular Weight | 276.7 g/mol | ~315.8 g/mol (estimated) |

| Primary Application | Antidiabetic | Undefined (potential CNS activity) |

Comparison with Analgesic/Controlled Substances

W-18 (4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide)

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide)

Comparison with Agrochemical Sulfonamides

Flusulfamide (4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide)

- Structural Differences : Flusulfamide has a chloro-nitrophenyl group and trifluoromethyl substitution, enhancing its pesticidal activity .

- Activity : Used as a soil fungicide, flusulfamide’s nitro and trifluoromethyl groups improve electron-withdrawing effects and stability. The furan derivative’s heterocyclic ring may instead favor interactions with mammalian enzymes .

Comparison with Other Pharmacologically Active Sulfonamides

4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide (3u)

- Activity : Indole-containing sulfonamides often target cancer pathways (e.g., tubulin inhibition), while furan derivatives may prioritize CNS or antimicrobial effects .

Physicochemical and Pharmacokinetic Trends

- Molecular Weight : The furan derivative (~315.8 g/mol) is heavier than chlorpropamide (276.7 g/mol) but lighter than W-18 (~434.9 g/mol), affecting bioavailability .

- Metabolic Stability : Furan rings are susceptible to oxidative metabolism, which may shorten half-life compared to chlorinated or nitro-substituted analogues .

Biological Activity

4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can be described as follows:

- Molecular Formula : C₁₃H₁₄ClN₃O₂S

- Molecular Weight : 303.78 g/mol

- IUPAC Name : 4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

This compound features a furan ring, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit antimicrobial activity. A study focusing on various benzenesulfonamide derivatives found that certain compounds could significantly inhibit bacterial growth, with some showing activity comparable to standard antibiotics like ciprofloxacin . The effectiveness of 4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide in this context remains to be fully elucidated, but its structural similarities to active compounds suggest potential efficacy.

The mechanisms by which sulfonamides exert their biological effects often involve interactions with specific biomolecules. For example, some studies have suggested that these compounds may influence calcium channel activity, thereby affecting vascular tone and cardiac function . Computational docking studies have been employed to predict interactions between sulfonamide derivatives and calcium channels, indicating that structural modifications can enhance or diminish biological activity.

Table 1: Summary of Biological Activities of Related Compounds

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of 4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is crucial for assessing its therapeutic potential. Theoretical models have been used to predict absorption, distribution, metabolism, and excretion (ADME) parameters for related compounds. These studies suggest that modifications in the chemical structure can significantly impact the drug's bioavailability and toxicity profiles .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or sulfonylation reactions. A typical approach involves:

Chlorosulfonation : Reacting 4-chlorobenzenesulfonyl chloride with 1-(furan-3-yl)propan-2-amine under basic conditions (e.g., pyridine or triethylamine) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Optimization Strategies :

Q. Table 1: Example Reaction Conditions and Yields

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | 25 | None | 62 |

| THF | 40 | DMAP | 78 |

| Acetonitrile | 60 | Pyridine | 85 |

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

- NMR : Use H and C NMR to confirm the sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and furan moiety (δ ~6.3–7.4 ppm). H-N HMBC can resolve ambiguities in NH coupling .

- IR : The sulfonamide group exhibits strong S=O stretches at ~1150–1350 cm and N-H bending at ~1550 cm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHClNOS; calc. 326.04 g/mol).

Q. Data Interpretation Tips :

- Cross-validate with computational tools (e.g., Gaussian for IR/NMR simulations) .

- Compare with structurally analogous sulfonamides (e.g., ) to identify deviations.

Advanced Research Questions

Q. Q3. How can computational methods predict the bioactivity of this compound, and what contradictions exist in existing biological data?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase or cyclooxygenase. The furan and sulfonamide groups may engage in hydrogen bonding or π-π stacking .

- Contradictions : Some studies report antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus), while others show no efficacy. Possible reasons:

- Purity Variability : Impurities from incomplete sulfonylation (validate via HPLC) .

- Assay Conditions : Differences in pH or solvent (DMSO vs. aqueous buffer) affect solubility .

Q. Table 2: Reported Biological Activities

| Study | Target | Activity (IC50/ MIC) | Notes |

|---|---|---|---|

| E. coli | 16 µg/mL | DMSO solvent | |

| COX-2 | 1.2 µM | In vitro kinase assay | |

| C. albicans | Inactive | Aqueous buffer, pH 7.4 |

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Core Modifications :

- Methodology :

Key Finding : The propan-2-yl linker’s flexibility may reduce off-target effects compared to rigid analogs ().

Q. Q5. What strategies resolve contradictions in thermodynamic stability data for this compound?

Methodological Answer: Discrepancies in melting point (reported 145–152°C) or solubility arise from:

Q. Q6. How can reaction engineering improve scalability for multi-step syntheses involving this compound?

Methodological Answer:

- Process Intensification : Use continuous-flow reactors for sulfonylation to enhance heat/mass transfer ().

- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported DMAP) to reduce waste .

- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.